![molecular formula C14H18N2O4S B7556890 N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Mecanismo De Acción
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide acts as an inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKCs, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide can modulate these cellular processes and potentially impact the progression of various diseases.
Biochemical and Physiological Effects
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. This molecule has also been investigated for its potential use in the treatment of viral infections, including HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in lab experiments. It can be difficult to obtain large quantities of this molecule, and it may not be effective in all cell types or disease models.
Direcciones Futuras
There are several future directions for the study of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide. One area of research is the development of more potent and selective inhibitors of PKCs. Additionally, researchers are investigating the potential use of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the potential use of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. While there are limitations to using this molecule in lab experiments, there are also many future directions for research into its potential therapeutic applications.
Métodos De Síntesis
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 4-morpholin-4-ylsulfonylbenzaldehyde with propargylamine. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide. The synthesis of this molecule is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This molecule has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-14(17)15-11-12-3-5-13(6-4-12)21(18,19)16-7-9-20-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYYTQDHRGRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
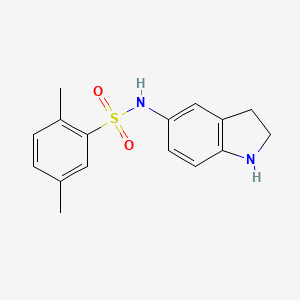
![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
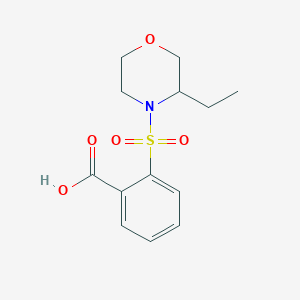
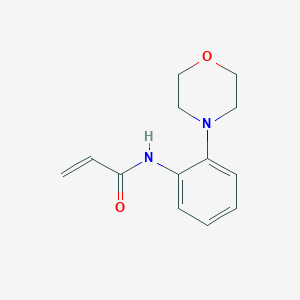
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)
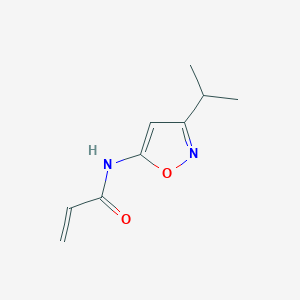
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
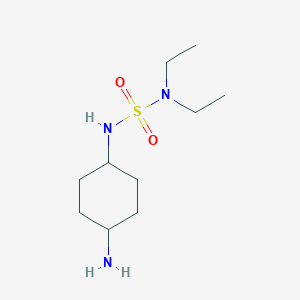
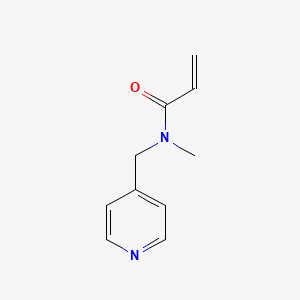
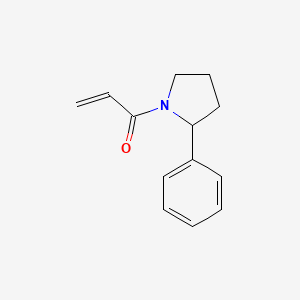
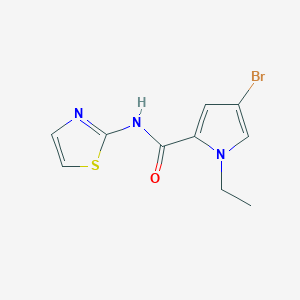
![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)